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Compound of Interest

Compound Name: Pabsa

Cat. No.: B1241153 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) concerning several experimental methods and reagents relevant to researchers,

scientists, and drug development professionals. Due to the ambiguity of the term "Pabsa," this

guide addresses the most common interpretations in a scientific context: MM-PBSA (Molecular

Mechanics Poisson-Boltzmann Surface Area), PA-BSA (Palmitic Acid-Bovine Serum Albumin),

p-ABSA (p-Acetamidobenzenesulfonyl Azide), and pABSA (poly(p-aminobenzene sulfonic

acid)).

Section 1: MM-PBSA (Molecular Mechanics Poisson-
Boltzmann Surface Area)
The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) is a computational

method used to estimate the binding free energies of ligands to macromolecules.[1][2][3]

Achieving reproducible and accurate results can be challenging due to the method's sensitivity

to various parameters.[2][3]
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Question/Issue Possible Cause(s) Recommended Solution(s)

Why are my calculated binding

energies not correlating with

experimental data?

Inadequate sampling from

Molecular Dynamics (MD)

simulations. Incorrect choice of

solute dielectric constant.

Neglecting conformational

entropy.

Ensure your MD simulation

has run long enough to

achieve convergence.[1][2]

Test a range of interior

dielectric constants (e.g., 1, 2,

4); the optimal value is system-

dependent.[2][3] Perform a

normal mode or quasi-

harmonic analysis to calculate

the entropy term, but be aware

of its high computational cost

and potential for large

fluctuations.[1]

My binding energy results

have a very high standard

deviation.

Insufficient number of

snapshots used for the

calculation. Significant

conformational changes of the

protein-ligand complex during

the simulation. Fluctuations in

the calculated entropy term.

Increase the number of

snapshots extracted from the

MD trajectory for the MM-

PBSA calculation.[4] Ensure

the system is well-equilibrated

before the production run. If

large conformational changes

are expected, consider using

multiple, separate trajectories

(the "separate-trajectory

protocol") instead of the single-

trajectory approach.[4]

I am getting positive

(unfavorable) binding energy

for a known binder.

Issues with the force field

parameters for the ligand.

Problems with the initial

protein-ligand complex

structure. The polar solvation

energy (ΔG_PB) is excessively

unfavorable.

Double-check the ligand

parameterization process (e.g.,

charge derivation). Ensure the

initial docking pose is

reasonable and the complex is

properly minimized and

equilibrated. Investigate the

individual energy components;

a very large, positive ΔG_PB

might indicate issues with
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atomic radii or charge

assignments.

MM-PBSA calculations are

taking too long.

Calculation of the entropy term

is computationally expensive.

A very large number of

snapshots are being

processed. The Poisson-

Boltzmann calculation itself is

demanding.

Consider using the more

computationally efficient MM-

GBSA method, which can be a

powerful tool for ranking

inhibitors.[2] Reduce the

number of snapshots for an

initial, less precise estimation.

Ensure you are using an

optimized version of the MM-

PBSA software (e.g.,

MMPBSA.py in AmberTools).

[5]

Frequently Asked Questions (FAQs)
Q1: What is the difference between MM-PBSA and MM-GBSA? A1: Both are popular methods

for estimating binding free energy. The main difference lies in the calculation of the polar

solvation energy. MM-PBSA solves the more computationally intensive Poisson-Boltzmann

equation, while MM-GBSA uses a faster, more approximate Generalized Born model. MM-

PBSA is often better at calculating absolute binding energies, whereas MM-GBSA is efficient

and effective for ranking a series of ligands.[2][3]

Q2: How long should my MD simulation be for reliable MM-PBSA results? A2: There is no

universal answer, as the required simulation time is system-dependent.[1] The goal is to

adequately sample the conformational space of the complex. While some studies have found

that longer simulations do not always improve predictions, it is crucial to assess the

convergence of your simulation (e.g., by monitoring RMSD).[1][2]

Q3: What is the "single-trajectory" vs. "separate-trajectory" protocol? A3: The single-trajectory

protocol generates snapshots from a single MD simulation of the protein-ligand complex. The

coordinates for the receptor and ligand are then extracted from these snapshots. This method

assumes the ligand does not significantly alter the receptor's conformation upon binding.[4] The

separate-trajectory protocol involves running three separate MD simulations: one for the
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complex, one for the free receptor, and one for the free ligand. This is more computationally

expensive but can be more accurate if the ligand induces significant conformational changes.

Q4: How important is the inclusion of conformational entropy? A4: The entropy term (-TΔS)

accounts for the change in conformational freedom upon ligand binding and can be a

significant component of the total binding free energy. However, its calculation is challenging

and can introduce a large degree of error.[1] For this reason, it is sometimes omitted when the

primary goal is to rank a series of similar ligands, under the assumption that the change in

entropy will be comparable for all of them.

Data Presentation: Impact of Key Parameters on MM-
PBSA Calculations
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Parameter
Common
Values/Options

Impact on
Variability &
Reproducibility

Key
Considerations

MD Simulation Length 400 ps to 4800+ ps

Longer simulations

can provide better

sampling but do not

always guarantee

better correlation with

experimental data.[2]

Assess simulation

convergence (e.g.,

RMSD) to determine

an adequate length.

Solute Dielectric

Constant (ε)
1, 2, 4

Predictions are highly

sensitive to this

parameter.[2][3] The

optimal value depends

on the nature of the

binding interface.[2]

A value of 1 is

physically correct, but

higher values (2 or 4)

are often used to

implicitly account for

electronic

polarizability and

minor conformational

changes.[3]

Number of Snapshots 100 - 1000+

A larger number of

snapshots is

necessary to achieve

stable predictions,

especially for the

entropy term.[2][4]

Balance

computational cost

with the need for

statistical

convergence.

Entropy Calculation
None, Normal Mode,

Quasi-Harmonic

Including entropy can

significantly change

the final binding

energy but often

shows large

fluctuations and is

computationally

expensive.[1]

Often omitted for

relative binding

energy calculations of

congeneric series.

Solvation Model PB, GB The choice of model

(and its specific

implementation, e.g.,

GB is computationally

cheaper than PB.

Different GB models
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different GB models)

affects the calculated

polar solvation energy

and overall result.[2]

[6]

(e.g., igb=5, igb=8 in

Amber) can yield

different results.[6]

Experimental Protocols & Visualizations
A typical MM-PBSA workflow involves preparing the system, running an MD simulation, and

then performing the post-processing calculations on the resulting trajectory.
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Caption: A generalized workflow for MM-PBSA binding free energy calculations.
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Section 2: PA-BSA (Palmitic Acid - Bovine Serum
Albumin)
PA-BSA is a complex used in cell-based assays to study the effects of saturated fatty acids like

palmitate, which has low solubility in aqueous solutions.[7] BSA acts as a carrier to make the

palmitate bioavailable to cells.[7] Variability in these experiments often originates from the

preparation of the PA-BSA complex itself.
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Question/Issue Possible Cause(s) Recommended Solution(s)

My PA-BSA solution is cloudy

or has precipitates.

The temperature was not

maintained correctly during

preparation. The palmitate did

not fully dissolve. Incorrect pH

of the final solution.

Strictly maintain all specified

temperatures during the

protocol (e.g., 37°C for BSA

solution, ~70°C to dissolve

sodium palmitate).[7][8]

Ensure the palmitate is fully

dissolved before adding it to

the BSA solution.[9] Check and

adjust the final pH to ~7.4.[8]

I am observing high well-to-

well variability in my cell-based

assay.

Inconsistent PA-BSA complex

formation. The PA-BSA

complex is degrading in

storage. Pipetting errors due to

viscous solution.

Use a standardized, step-by-

step protocol for every batch.

[7][9] Aliquot the PA-BSA

solution and freeze at -20°C

for storage; avoid repeated

freeze-thaw cycles.[8] Use

positive displacement pipettes

if necessary and mix

thoroughly but gently before

adding to cells.

Cells are dying at a higher rate

than expected.

Palmitate toxicity.

Contamination in the PA-BSA

solution. Incorrect final

concentration.

Confirm you are using a non-

toxic concentration of palmitate

for your specific cell type.

Prepare the solution under

sterile conditions and filter-

sterilize the final complex.[7][8]

Double-check all calculations

for dilutions and molar ratios.

I see no effect from my PA-

BSA treatment.

Poor conjugation of palmitate

to BSA. Use of standard BSA

instead of fatty-acid-free BSA.

Degradation of the complex.

Ensure you are using high-

quality, ultra fatty-acid-free

BSA.[7] Prepare the complex

fresh if degradation is

suspected. Verify the protocol,

especially the molar ratio of
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palmitate to BSA (e.g., 6:1 is

common).[7]

Frequently Asked Questions (FAQs)
Q1: Why must I use fatty-acid-free BSA? A1: Standard BSA already has fatty acids bound to it.

Using fatty-acid-free BSA ensures that the binding sites are available for the palmitate you are

adding, leading to a more consistent and effective conjugation.[7]

Q2: What is the correct way to dissolve sodium palmitate? A2: Sodium palmitate has low

solubility in the cold. It should be dissolved in a solution (e.g., 150 mM NaCl) by heating to

approximately 70°C with stirring. The solution may become cloudy initially but should turn clear

as it reaches the target temperature.[7]

Q3: How should I store my prepared PA-BSA complex? A3: For long-term storage, the complex

should be aliquoted into sterile, glass vials (as it can adhere to plastic) and frozen at -20°C. It is

thought to be stable for at least two weeks and up to a month.[7][8]

Q4: Can I scale the preparation protocol up or down? A4: Yes, the protocol can generally be

scaled. However, it is important to maintain the correct ratios of all reagents and ensure that

heating and mixing are uniform, which can be more challenging with larger volumes.[7]

Experimental Protocols & Visualizations
The preparation of PA-BSA involves carefully dissolving fatty-acid-free BSA and sodium

palmitate separately at specific temperatures before combining them to allow for conjugation.
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BSA Solution

Palmitate Solution

Conjugation

1. Dissolve Fatty-Acid-Free
BSA in 150mM NaCl

2. Warm to 37°C
with stirring

3. Filter Sterilize
BSA Solution

6. Slowly add Palmitate
solution to BSA solution

(at 37°C)

4. Dissolve Sodium Palmitate
in 150mM NaCl

5. Heat to ~70°C
until clear

7. Incubate for 1 hour
at 37°C with stirring

8. Adjust pH to 7.4,
aliquot, & store at -20°C
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Caption: Workflow for the preparation of a Palmitic Acid-BSA (PA-BSA) complex.

Section 3: p-ABSA (p-Acetamidobenzenesulfonyl
Azide)
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p-Acetamidobenzenesulfonyl azide (p-ABSA) is a chemical reagent used for diazo transfer

reactions in organic synthesis. It is considered a safer alternative to other reagents like tosyl

azide.[5][10] Variability in reactions using p-ABSA typically stems from reagent stability,

reaction setup, and workup procedures.
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Question/Issue Possible Cause(s) Recommended Solution(s)

My diazo transfer reaction has

a low yield.

p-ABSA reagent may have

degraded. Incorrect

stoichiometry or base.

Temperature control issues.

Use fresh or properly stored p-

ABSA. Ensure the correct

molar equivalents of substrate,

p-ABSA, and base (e.g.,

triethylamine) are used.[11]

Perform the reaction at the

recommended temperature

(e.g., cooling in an ice bath

during base addition).[11]

The reaction is not going to

completion.

Insufficient reaction time. The

substrate is not sufficiently

activated for the diazo transfer.

Monitor the reaction by TLC to

determine the appropriate

reaction time (e.g., 12 hours is

common).[11][12] Diazo

transfer works best with

activated methylene groups

(e.g., adjacent to two carbonyl

groups).

I am having difficulty removing

the sulfonamide by-product.

Inefficient extraction or

trituration during workup.

The sulfonamide by-product is

typically a solid. After removing

the solvent, triturate the

residue thoroughly with a non-

polar solvent mixture (e.g.,

ether/petroleum ether) and

filter to remove the solid by-

product.[11]

The p-ABSA reagent has a

brownish color.
Partial decomposition.

The reagent should be white

crystals.[11] Discoloration may

indicate decomposition,

especially if exposed to high

temperatures (e.g., above

80°C during recrystallization).

[11] Using discolored reagent

may lead to lower yields.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 21 Tech Support

http://orgsyn.org/demo.aspx?prep=cv9p0422
http://orgsyn.org/demo.aspx?prep=cv9p0422
http://orgsyn.org/demo.aspx?prep=cv9p0422
http://orgsyn.org/demo.aspx?prep=v85p0131
http://orgsyn.org/demo.aspx?prep=cv9p0422
http://orgsyn.org/demo.aspx?prep=cv9p0422
http://orgsyn.org/demo.aspx?prep=cv9p0422
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1241153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Frequently Asked Questions (FAQs)
Q1: What makes p-ABSA safer than other sulfonyl azides? A1: p-ABSA is generally considered

to be more thermally stable and less explosive than reagents like tosyl azide, making it

preferable for laboratory and large-scale synthesis.[5][10][13] However, as with all azide

compounds, proper caution should always be exercised.[11]

Q2: How should I store p-ABSA? A2: It should be stored in a cool, dry place, typically at 2-8°C,

and protected from heat.[14]

Q3: What solvents are typically used for reactions with p-ABSA? A3: Acetonitrile is a common

solvent for diazo transfer reactions using p-ABSA.[11] The reagent itself is soluble in

dichloromethane and sparingly soluble in toluene.[15]

Q4: Can p-ABSA be used for reactions other than diazo transfer? A4: Yes, it is also used to

functionalize double bonds through cycloaddition reactions.[15]

Experimental Protocols & Visualizations
The synthesis of a diazo compound using p-ABSA typically involves reacting an active

methylene compound with p-ABSA in the presence of a base.
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Reaction Setup

Reaction

Workup & Purification

1. Charge flask with substrate,
p-ABSA, and solvent (e.g., Acetonitrile)

2. Cool reaction vessel
(e.g., ice bath)

3. Add base (e.g., Triethylamine)
to the stirring mixture

4. Warm to room temperature

5. Stir for designated time
(e.g., 12h), monitoring by TLC

6. Remove solvent under
reduced pressure

7. Triturate residue with
Ether/Petroleum Ether

8. Filter to remove solid
sulfonamide by-product

9. Purify crude product
(e.g., column chromatography)

Click to download full resolution via product page

Caption: A typical workflow for a diazo transfer reaction using p-ABSA.
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Section 4: pABSA (poly(p-aminobenzene sulfonic
acid))
pABSA in this context refers to poly(p-aminobenzene sulfonic acid), a conducting polymer

often used to modify electrodes for electrochemical sensors.[16][17] Reproducibility issues

arise from the electrochemical polymerization process, which determines the quality and

performance of the resulting polymer film.

Troubleshooting Guide
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Question/Issue Possible Cause(s) Recommended Solution(s)

The modified electrode shows

poor sensitivity or no signal.

Incomplete or no

polymerization on the

electrode surface. The polymer

film is not conductive or is

passivating the electrode.

Incorrect pH or supporting

electrolyte during

measurement.

Verify the

electropolymerization

parameters (potential range,

scan rate, number of cycles).

Ensure the monomer solution

is fresh and correctly prepared.

Pre-clean the glassy carbon

electrode (GCE) surface

meticulously before

modification. Optimize the pH

of the measurement buffer, as

the polymer's activity can be

pH-dependent.

My results are not reproducible

from one electrode to another.

Variation in the thickness or

morphology of the pABSA film.

Inconsistent pre-cleaning of

the GCE surface. Aging or

degradation of the modified

electrode.

Strictly control all

electropolymerization

parameters. Implement a

standardized and rigorous

cleaning protocol for the bare

electrodes. Use freshly

prepared modified electrodes

for critical experiments, or

establish the stability of stored

electrodes.

The voltammetric peaks are

broad and poorly defined.

The polymer film is too thick,

leading to slow electron

transfer kinetics. Adsorption of

interfering species on the

electrode surface.

Reduce the number of

polymerization cycles to create

a thinner film. Ensure the

sample and buffer solutions

are free from contaminants

that might foul the electrode.

Frequently Asked Questions (FAQs)
Q1: How is a pABSA-modified electrode prepared? A1: It is typically prepared by

electrochemical polymerization (e.g., via cyclic voltammetry) on a glassy carbon electrode
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(GCE) from a solution containing the p-aminobenzene sulfonic acid monomer.[16]

Q2: What are the advantages of using a pABSA-modified electrode? A2: The pABSA film can

enhance the electrochemical response to certain analytes by increasing the effective surface

area of the electrode and exhibiting electrocatalytic activity.[16][17] It can be used for the

simultaneous determination of species like ascorbic acid and uric acid.[16]

Q3: How does pH affect the performance of the pABSA film? A3: The electrochemical activity

of pABSA films is often pH-dependent, as protons can be involved in their redox processes.

Therefore, the pH of the supporting electrolyte must be optimized and controlled for

reproducible measurements.

Experimental Protocols & Visualizations
The fabrication of a pABSA-modified electrode is an electrochemical process that requires

careful control of experimental conditions.
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Electrode Preparation

Electropolymerization

Finalization & Use

1. Polish Glassy Carbon
Electrode (GCE)

2. Clean GCE (e.g., sonication
in ethanol and water)

3. Dry the Electrode

5. Immerse GCE in solution

4. Prepare monomer solution
(p-ABSA in buffer)

6. Run Cyclic Voltammetry
(scan potential for set cycles)

7. Rinse modified electrode
with deionized water

8. Dry the pABSA/GCE

9. Use for electrochemical
analysis

Click to download full resolution via product page

Caption: Workflow for fabricating a pABSA-modified electrode.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.acs.org [pubs.acs.org]

2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

3. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC
[pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. MM/PBSA [signe.teokem.lu.se]

6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

7. researchgate.net [researchgate.net]

8. wklab.org [wklab.org]

9. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]

10. Page loading... [guidechem.com]

11. Organic Syntheses Procedure [orgsyn.org]

12. Organic Syntheses Procedure [orgsyn.org]

13. pubs.acs.org [pubs.acs.org]

14. chembk.com [chembk.com]

15. p-ABSA - Enamine [enamine.net]

16. Electrochemical synthesis of polyaniline nano-networks on p-aminobenzene sulfonic acid
functionalized glassy carbon electrode Its use for the simultaneous determination of ascorbic
acid and uric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

17. A novel conducting poly(p-aminobenzene sulphonic acid)-based electrochemical sensor
for sensitive determination of Sudan I and its application for detection in food stuffs - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Support Center: Pabsa - Experimental
Variability and Reproducibility]. BenchChem, [2025]. [Online PDF]. Available at:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 20 / 21 Tech Support

https://www.benchchem.com/product/b1241153?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/ci100275a
https://utsouthwestern.elsevierpure.com/en/publications/assessing-the-performance-of-the-mmpbsa-and-mmgbsa-methods-1-the-/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4487606/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4487606/
https://www.researchgate.net/publication/10689088_Protocol_for_MMPBSA_Molecular_Dynamics_Simulations_of_Proteins
https://signe.teokem.lu.se/ulf/Methods/mm_pbsa.html
https://fenix.tecnico.ulisboa.pt/downloadFile/1126295043834880/Final_thesis_pdf.pdf
https://www.researchgate.net/profile/Daan-Hart/post/Does-anyone-have-experience-with-the-synthesis-of-palmitate-BSA-and-the-subsequent-uptake-by-the-HuH7-cell-line/attachment/59d625bd6cda7b8083a220d5/AS%3A461209691529216%401486972367103/download/protocol-BSA+conjuncated-palmitate.pdf
https://www.wklab.org/wp-content/uploads/2016/02/Palmitate-BSA_Prep_SOP_v080624.pdf
https://www.protocols.io/view/preparation-of-bsa-complexed-free-fatty-acids-for-261genr6og47/v1
https://www.guidechem.com/question/what-is-the-application-of-4-a-id147160.html
http://orgsyn.org/demo.aspx?prep=cv9p0422
http://orgsyn.org/demo.aspx?prep=v85p0131
https://pubs.acs.org/doi/10.1021/acs.oprd.9b00422
https://www.chembk.com/en/chem/4-Acetamidobenzenesulfonyl%20azide,p-ABSA
https://enamine.net/building-blocks/reagents-for-synthesis/p-absa
https://pubmed.ncbi.nlm.nih.gov/18706798/
https://pubmed.ncbi.nlm.nih.gov/18706798/
https://pubmed.ncbi.nlm.nih.gov/18706798/
https://pubmed.ncbi.nlm.nih.gov/25466064/
https://pubmed.ncbi.nlm.nih.gov/25466064/
https://pubmed.ncbi.nlm.nih.gov/25466064/
https://www.benchchem.com/product/b1241153#pabsa-experimental-variability-and-reproducibility
https://www.benchchem.com/product/b1241153#pabsa-experimental-variability-and-reproducibility
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1241153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1241153#pabsa-experimental-variability-and-
reproducibility]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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